4-Bromo-2-fluoro-5-methoxybenzonitrile

Catalog No.
S15652027
CAS No.
M.F
C8H5BrFNO
M. Wt
230.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-5-methoxybenzonitrile

Product Name

4-Bromo-2-fluoro-5-methoxybenzonitrile

IUPAC Name

4-bromo-2-fluoro-5-methoxybenzonitrile

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

InChI

InChI=1S/C8H5BrFNO/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3H,1H3

InChI Key

WCVHGSOIGOLLFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)F)Br

4-Bromo-2-fluoro-5-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO. It is classified as a substituted benzonitrile, where the benzene ring features bromine, fluorine, and methoxy substituents. The presence of these groups imparts unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. The compound's structure can be visualized as a benzene ring with a cyano group (nitrile) at one position and halogen and methoxy groups at other positions.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides. This reaction is significant for synthesizing derivatives with different functional groups.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction processes that alter the oxidation state of its substituents, potentially leading to new compounds with varied properties.
  • Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules. These reactions are essential in the synthesis of pharmaceuticals and agrochemicals.

Research indicates that 4-Bromo-2-fluoro-5-methoxybenzonitrile exhibits potential biological activity. Compounds with similar structures have been studied for their ability to inhibit various enzymes and receptors involved in diseases such as cancer and hypertension. The halogen atoms (bromine and fluorine) enhance the compound's reactivity, which may improve its efficacy as a therapeutic agent. Preliminary studies suggest that this compound could modulate specific biological pathways, making it a candidate for further pharmacological investigation.

Several methods exist for synthesizing 4-Bromo-2-fluoro-5-methoxybenzonitrile:

  • Bromination and Fluorination: Starting from a methoxy-substituted benzonitrile, bromination followed by fluorination can yield the desired product. This method often requires careful control of reaction conditions to optimize yield.
  • Metal Halogen Exchange: Utilizing reagents like butyllithium or Grignard reagents allows for selective substitution on the aromatic ring. This method can be particularly useful for introducing halogen atoms at specific positions on the benzene ring.
  • Coupling Reactions: The compound can also be synthesized through coupling reactions involving pre-functionalized aromatic compounds, which allows for greater flexibility in designing new derivatives.

4-Bromo-2-fluoro-5-methoxybenzonitrile has several applications:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential use in drug discovery, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
  • Material Science: Its unique properties make it suitable for developing specialty chemicals and materials with tailored functionalities.

Studies on 4-Bromo-2-fluoro-5-methoxybenzonitrile's interactions with biological macromolecules reveal its potential to bind to proteins and modulate enzymatic activities. Computational studies using molecular docking techniques have predicted favorable interactions with target receptors, indicating its role in drug discovery processes. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 4-Bromo-2-fluoro-5-methoxybenzonitrile. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
4-Bromo-2-fluoro-6-methoxybenzonitrileC8H6BrFNO0.93
4-Bromo-2-fluoro-6-hydroxybenzonitrileC8H6BrFNO0.90
5-Bromo-2-fluoro-4-methoxybenzonitrileC8H6BrFNO0.85
3-Bromo-2-fluoro-6-methoxybenzonitrileC8H6BrFNO0.87

Uniqueness

The uniqueness of 4-Bromo-2-fluoro-5-methoxybenzonitrile lies in its specific arrangement of substituents (bromine, fluorine, and methoxy groups), which significantly influences both its chemical reactivity and biological activity compared to these similar compounds. This distinct combination makes it particularly valuable for targeted synthesis and specialized applications across various research fields.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

228.95385 g/mol

Monoisotopic Mass

228.95385 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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